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Abstract

Orludodstat (BAY-2402234) is a potent and selective small-molecule inhibitor of dihydroorotate
dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This
pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making
DHODH an attractive target for therapeutic intervention. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, mechanism of
action, and preclinical experimental data of Orludodstat, intended to serve as a resource for
researchers and professionals in drug development.

Chemical Structure and Properties

Orludodstat is a complex synthetic organic molecule with the IUPAC name (S)-N-(2-chloro-6-
fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo0-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-
((2,1,1-trifluoropropan-2-yl)oxy)benzamide.[1] Its chemical and physical properties are
summarized in the tables below.

Table 1: Chemical Identifiers for Orludodstat
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Identifier Value
(S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-
hydroxymethyl)-5-oxo0-4,5-dihydro-1H-1,2,4-

IUPAC Name (hy Y Y Y
triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-
yl)oxy)benzamide[1]

Synonyms BAY-2402234[1]

CAS Number 2225819-06-5[1]

Molecular Formula

C21H18CIFsN4Oa4[1]

FC1=C(NC(C2=CC(F)=C(N3N=C(CO)N(CC)C3

SMILES =0)C=C20--INVALID-LINK--C(F)
(F)F)=0)C(Cl)=CC=C1[1]
InChl Key KNVIMHHAXCPZHF-JTQLQIEISA-N[1]

ble 2: Physicochemical ies of Orludod

Property Value Source

Molecular Weight 520.84 g/mol [1]

Appearance Crystalline solid [2]
DMSO: 100 mg/mL (191.99

Solubility mM) Ethanol: 33 mg/mL Water:  [3]
Insoluble

LogD 2.7 [4]

Melting Point Not publicly available

Boiling Point Not publicly available

pKa Not publicly available

Mechanism of Action: Inhibition of De Novo
Pyrimidine Synthesis
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Orludodstat's primary mechanism of action is the potent and selective inhibition of
dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that
catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of
dihydroorotate to orotate. This step is crucial for the production of uridine monophosphate
(UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine
triphosphates) that are essential for DNA and RNA synthesis.[5]

By inhibiting DHODH, Orludodstat effectively depletes the intracellular pool of pyrimidines.[6]
Rapidly proliferating cells, such as those found in myeloid malignancies, are highly dependent
on the de novo pathway to meet their high demand for nucleotides.[7] Depletion of pyrimidines
leads to a cascade of cellular events, including:

e Cell Cycle Arrest: The lack of necessary building blocks for DNA replication halts cell
division.[8]

 Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death.[5]

o Cellular Differentiation: In the context of acute myeloid leukemia (AML), DHODH inhibition
has been shown to induce the differentiation of malignant cells into more mature, non-
proliferating cell types.[1][7]

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of
inhibition by Orludodstat.
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De novo pyrimidine synthesis pathway and Orludodstat's point of inhibition.
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Preclinical Data

Orludodstat has demonstrated potent activity in various preclinical models, particularly in the

context of acute myeloid leukemia (AML).

Table 3: In Vitro Activity of Orludod

. Cancer .
Cell Line Assay Endpoint Value Reference
Type
Human Enzyme
- o ICso 1.2nM [2]
DHODH Inhibition
0.08 -8.2nM
Cell
MOLM-13 AML ] ) ICso (range across  [2]
Proliferation )
9 cell lines)
0.08-8.2nM
Cell
HEL AML ) ) ICso (range across  [2]
Proliferation '
9 cell lines)
0.08 -8.2nM
Cell
MV4-11 AML ) ) ICso (range across  [2]
Proliferation )
9 cell lines)
0.08-8.2nM
Cell
SKM-1 AML ] ) ICso (range across  [2]
Proliferation )
9 cell lines)
0.08-8.2nM
Cell
THP-1 AML ] ) ICs0 (range across  [2]
Proliferation )
9 cell lines)
Differentiation
MOLM-13 AML (CD11b ECso 3.16 nM [4]
upregulation)
Differentiation
HEL AML (CD11b ECso 0.96 nM [4]
upregulation)
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Table 4: In Vivo Activity of Orludodstat in AML Xenograft
Models

Model Treatment Outcome Reference

Subcutaneous & ]
) ] Strong anti-tumor
Disseminated AML Monotherapy ) [7]
efficacy
Xenografts

Patient-Derived ]
Strong anti-tumor

Xenograft (PDX) Monotherapy ] [7]
efficacy

models

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of
Orludodstat.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

Protocol:

o Cell Seeding: AML cell lines (e.g., MOLM-13, HEL, MV4-11, SKM-1, THP-1) are seeded in
96-well plates at a density of 20,000 cells per well in their respective growth media.

o Treatment: Cells are treated with a range of concentrations of Orludodstat (e.g., 0.1 nM to 1
UM) or a vehicle control (DMSO). A parallel set of wells is co-treated with 100 uM uridine to
confirm the on-target effect of DHODH inhibition.

e |ncubation: Plates are incubated for 96 hours.

o MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours,
allowing viable cells to reduce the yellow MTT to purple formazan crystals.

o Solubilization: The formazan crystals are dissolved using a solubilization buffer.
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» Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) using a
microplate reader.

e Analysis: The ICso value is calculated by plotting the percentage of cell viability against the
log concentration of Orludodstat.

In Vivo Acute Myeloid Leukemia (AML) Xenograft Model

This protocol describes the evaluation of Orludodstat's anti-tumor efficacy in a mouse model.
Protocol:

e Cell Implantation: Immunocompromised mice (e.g., female ICR SCID mice) are inoculated
with human AML cells (e.g., MOLM-13) either subcutaneously or intravenously to establish
tumors.

o Treatment: Once tumors are established, mice are randomized into treatment and control
groups. Orludodstat is administered orally (p.o.) at a specified dose (e.g., 4 mg/kg) and
schedule. The control group receives a vehicle solution.

e Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for
subcutaneous models, or by monitoring for signs of disease progression in systemic models.
Animal body weight and overall health are also monitored.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
size or when animals show signs of significant morbidity.

e Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the
treated groups to the control group. In some studies, tumors may be excised for further
analysis, such as western blotting or immunohistochemistry, to assess target engagement
and downstream effects.

The following diagram illustrates a typical experimental workflow for evaluating a DHODH
inhibitor like Orludodstat.
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A representative experimental workflow for the preclinical evaluation of Orludodstat.
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Conclusion

Orludodstat is a potent and selective inhibitor of DHODH with demonstrated preclinical
efficacy in models of myeloid malignancies. Its mechanism of action, centered on the disruption
of de novo pyrimidine synthesis, provides a strong rationale for its development as a targeted
anticancer agent. The data summarized in this technical guide, including its chemical
properties, in vitro and in vivo activity, and associated experimental protocols, offer a valuable
resource for the scientific community engaged in cancer research and drug discovery. Further
investigation into this compound and the broader class of DHODH inhibitors holds promise for
the development of new therapeutic strategies for patients with hematological cancers and
potentially other proliferative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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